Methyl 3-bromo-4-sulfamoylbenzoate
Overview
Description
Methyl 3-bromo-4-sulfamoylbenzoate is an organic compound with the molecular formula C8H8BrNO4S and a molecular weight of 294.13 g/mol It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a sulfonamide group at the 4-position, with a methyl ester functional group
Mechanism of Action
Target of Action
Methyl 3-bromo-4-sulfamoylbenzoate is a chemical compound that is often used in organic synthesis. It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be the palladium catalysts used in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, this compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the compound. Transmetalation then occurs, with the compound being transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
It is known that the success of suzuki–miyaura coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-4-sulfamoylbenzoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, this compound can alter the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to a decrease in the activity of these enzymes, resulting in altered metabolic pathways and cellular functions. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . This compound can affect metabolic flux by altering the levels of key metabolites and intermediates. For example, it has been shown to inhibit the activity of certain enzymes in the folate pathway, leading to changes in the levels of folate derivatives and other related metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments and interact with different sets of biomolecules. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-sulfamoylbenzoate typically involves the bromination of methyl 4-sulfamoylbenzoate. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 3-position . The reaction can be summarized as follows:
Starting Material: Methyl 4-sulfamoylbenzoate
Reagent: Bromine (Br2)
Catalyst: Iron(III) bromide (FeBr3)
Conditions: Controlled temperature and time to achieve selective bromination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions to yield different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Methyl 3-bromo-4-sulfamoylbenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its sulfonamide group, which is known for its biological activity.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Investigated for its potential effects on biological systems and its use as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a sulfonamide group.
Methyl 3-bromo-4-methylbenzoate: Similar structure but with a methyl group instead of a sulfonamide group.
Uniqueness
Methyl 3-bromo-4-sulfamoylbenzoate is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical and biological properties. The sulfonamide group is particularly significant for its potential biological activity, making this compound valuable in medicinal chemistry research.
Properties
IUPAC Name |
methyl 3-bromo-4-sulfamoylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWKXFXFFSOXEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70756188 | |
Record name | Methyl 3-bromo-4-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70756188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-60-9 | |
Record name | Methyl 3-bromo-4-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70756188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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